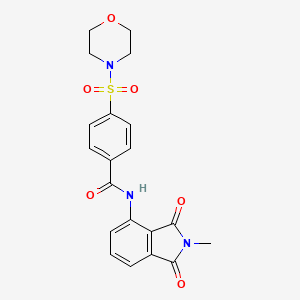
2-ethyl-6-(p-tolyl)pyridazin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-ethyl-6-(p-tolyl)pyridazin-3(2H)-one, also known as 2E6TP, is a synthetic compound with a wide range of applications in scientific research. It is a pyridazinone derivative that has been studied for its potential uses in the development of new drugs, as well as for its potential in various biochemical and physiological processes.
科学研究应用
2-ethyl-6-(p-tolyl)pyridazin-3(2H)-one has a wide range of applications in scientific research. It has been studied for its potential to act as an antioxidant and anti-inflammatory agent. It has also been studied for its potential to act as a novel anticonvulsant drug, and for its ability to act as an inhibitor of the enzyme monoamine oxidase (MAO). In addition, this compound has been studied for its potential to act as a neuroprotective agent, and for its potential to be used in the treatment of Alzheimer’s disease.
作用机制
The exact mechanism of action of 2-ethyl-6-(p-tolyl)pyridazin-3(2H)-one is not yet fully understood. However, it is believed that this compound acts as an antioxidant and anti-inflammatory agent by scavenging reactive oxygen species (ROS) and inhibiting the production of pro-inflammatory cytokines. It is also believed that this compound acts as an inhibitor of the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters such as serotonin and dopamine.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to have antioxidant, anti-inflammatory, and neuroprotective effects. It has also been shown to have a protective effect on neurons, and to be able to reduce the toxicity of certain drugs. In addition, this compound has been shown to have an inhibitory effect on the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters.
实验室实验的优点和局限性
One of the advantages of using 2-ethyl-6-(p-tolyl)pyridazin-3(2H)-one in lab experiments is that it is relatively easy to synthesize. It also has a wide range of applications in scientific research, which makes it a useful tool for researchers. However, there are some limitations to using this compound in lab experiments. It is a synthetic compound, which means that it may not be as effective as naturally occurring compounds. In addition, there is limited information available about the exact mechanism of action of this compound, which makes it difficult to determine its efficacy.
未来方向
There are a number of potential future directions for 2-ethyl-6-(p-tolyl)pyridazin-3(2H)-one research. One potential direction is to further investigate its potential as an antioxidant and anti-inflammatory agent. It is also possible that this compound could be used in the development of new drugs, or as an inhibitor of the enzyme monoamine oxidase. Additionally, further research could be done to investigate the potential of this compound to be used in the treatment of Alzheimer’s disease. Finally, further research could be done to better understand the exact mechanism of action of this compound.
合成方法
2-ethyl-6-(p-tolyl)pyridazin-3(2H)-one can be synthesized through a series of steps starting with the reaction of p-tolylhydrazine and ethyl bromoacetate in anhydrous acetic acid. This reaction yields an intermediate product, which is then reacted with sodium nitrite in acetic acid to form this compound. The reaction is catalyzed by a base such as sodium ethoxide and the product is purified by recrystallization.
属性
IUPAC Name |
2-ethyl-6-(4-methylphenyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-3-15-13(16)9-8-12(14-15)11-6-4-10(2)5-7-11/h4-9H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMTRMCXYANZOME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=CC(=N1)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(3,4-dimethoxyphenyl)-2-[(2,5-dimethylphenyl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B6524332.png)

![1-{1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl}-2-phenylbutan-1-one](/img/structure/B6524350.png)
![N-[(4-methoxyphenyl)methyl]-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide](/img/structure/B6524353.png)
![6-bromo-3-({4-[4-(3-chlorophenyl)piperazine-1-carbonyl]phenyl}methyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B6524363.png)
![7-(4-benzylpiperidine-1-carbonyl)-3-[(4-chlorophenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B6524376.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-chlorobenzamide](/img/structure/B6524377.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}propanamide](/img/structure/B6524380.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)benzamide](/img/structure/B6524387.png)
![2-[(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinazolin-2-yl)sulfanyl]-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one](/img/structure/B6524400.png)

![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B6524418.png)
![ethyl 3-[4-(azepane-1-sulfonyl)benzamido]-1-benzofuran-2-carboxylate](/img/structure/B6524420.png)
![2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(naphthalen-1-yl)acetamide](/img/structure/B6524428.png)